molecular formula C17H18N4O2 B2752433 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea CAS No. 894022-61-8

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea

Cat. No.: B2752433
CAS No.: 894022-61-8
M. Wt: 310.357
InChI Key: BYKUEHFLKIXMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of urea-based inhibitors. The molecular structure, which integrates a pyrrolidinone ring, a p-tolyl group, and a pyridinyl-urea linkage, is characteristic of scaffolds designed to interact with enzyme active sites and various biological targets . Urea derivatives are prominent in drug discovery due to the urea moiety's capacity to act as both a hydrogen bond donor and acceptor, facilitating strong and selective interactions with proteins . Compounds with structurally related pyrrolidinone-urea frameworks have been investigated for their potential as protein kinase inhibitors . Furthermore, research on analogous pyrazolyl-urea compounds has demonstrated their utility as antagonists for cannabinoid receptors (CB1 and CB2), indicating the potential for this chemical class in neuroscience and metabolic disorder research . This reagent provides researchers with a valuable tool for probing biological pathways, conducting structure-activity relationship (SAR) studies, and developing novel therapeutic agents for conditions such as cancer and neurological disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-4-6-15(7-5-12)21-11-14(9-16(21)22)20-17(23)19-13-3-2-8-18-10-13/h2-8,10,14H,9,11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKUEHFLKIXMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea, a compound characterized by its unique structural features including a pyrrolidine ring, a pyridine moiety, and a urea functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O3C_{19}H_{26}N_{4}O_{3} with a molecular weight of 358.4 g/mol. Its structure is illustrated below:

PropertyValue
Molecular FormulaC₁₉H₂₆N₄O₃
Molecular Weight358.4 g/mol
CAS Number894018-17-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The sulfonamide group present in related compounds has been shown to inhibit enzyme activity by occupying active sites, which may also be applicable to this urea derivative .

Anticancer Properties

Research has indicated that derivatives of pyrrolidine and pyridine exhibit significant anticancer activities. For instance, studies have shown that compounds structurally related to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes a study where similar pyridine derivatives demonstrated IC50 values in the nanomolar range against specific cancer types .

Anti-inflammatory Effects

Pyrrolidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that compounds with similar structures could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells . This suggests that this compound may possess similar anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented, with several exhibiting moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, the structural similarity to known antimicrobial agents suggests potential efficacy in this area .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of pyridine derivatives, researchers synthesized a series of compounds including variations of urea linked to pyrrolidine rings. One derivative demonstrated an IC50 value of 50 nM against breast cancer cell lines, indicating potent anticancer activity . This highlights the potential for structural modifications to enhance efficacy.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of pyrrolidine derivatives revealed that specific compounds could inhibit neutrophil migration induced by IL-8 with IC50 values as low as 10 nM. This suggests that similar mechanisms may be applicable to this compound, warranting further exploration .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrolidine and pyridine exhibit significant anticancer activities. For instance, compounds structurally related to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable study reported that similar pyridine derivatives achieved IC50 values in the nanomolar range against specific cancer types, suggesting strong potential for therapeutic development .

Anti-inflammatory Effects

Pyrrolidine derivatives have been evaluated for their anti-inflammatory properties. In vitro assays have shown that compounds with similar structures can significantly reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated immune cells. This suggests that this compound may possess comparable anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented, with several exhibiting moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural similarity to known antimicrobial agents indicates potential efficacy in this area .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyridine derivatives synthesized a series of compounds, including variations of urea linked to pyrrolidine rings. One derivative demonstrated an IC50 value of 50 nM against breast cancer cell lines, indicating potent anticancer activity. This highlights the potential for structural modifications to enhance efficacy .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of pyrrolidine derivatives revealed that specific compounds could inhibit neutrophil migration induced by IL-8 with IC50 values as low as 10 nM. This suggests that similar mechanisms may be applicable to this compound, warranting further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Oxadiazole Cores

The oxadiazole derivatives 1a and 1b () share structural similarities with the target compound, including:

  • Pyrrolidine/pyrrolidinone backbone: Both classes utilize a pyrrolidine ring, but the target compound incorporates a 5-oxo group (pyrrolidinone), enhancing hydrogen-bonding capacity.
  • Aromatic substituents : The target compound’s p-tolyl group is analogous to the phenylethyl substituents in 1a/1b , though the latter feature extended alkyl chains that may alter lipophilicity.
  • Heterocyclic moieties: The pyridin-3-yl group in the target compound is replaced with a 4-pyridyl-linked oxadiazole in 1a/1b, which likely impacts binding selectivity (e.g., oxadiazoles are known for metabolic stability but may reduce solubility compared to urea) .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Group Potential Bioactivity
Target Compound Pyrrolidinone p-Tolyl, pyridin-3-yl Urea Kinase inhibition?
1a/1b () Pyrrolidine Phenylethyl, 4-pyridyl-oxadiazole Oxadiazole Antiviral
15a () Pyridine-triazole 3-Nitrophenyl, methoxyphenyl Urea Antimicrobial?
Urea-Based Analogues

The urea derivative 15a () highlights critical differences:

  • Substituent effects : The 3-nitrophenyl and methoxyphenyl groups in 15a introduce strong electron-withdrawing and donating properties, contrasting with the target compound’s p-tolyl (electron-donating) group. Such differences could modulate target affinity and metabolic stability .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea?

The synthesis of urea derivatives like this compound typically involves coupling an isocyanate with an amine-containing intermediate. For example, a general procedure involves reacting an arylisocyanate with aniline derivatives in tetrahydrofuran (THF) under ambient conditions, followed by purification via flash chromatography using hexane/ethyl acetate gradients . Specific to pyrrolidin-3-yl scaffolds, multi-step protocols may include cyclization reactions to form the 5-oxo-pyrrolidine core, followed by urea bond formation. Structural confirmation often relies on HRMS (+ESI) for molecular weight validation, as demonstrated in analogous pyrrolidinone syntheses .

Q. How is the structural identity of this compound confirmed in academic research?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and formula. For instance, HRMS (+ESI) with calculated and observed m/z values (e.g., 523.3357 vs. 523.3351) confirms the integrity of structurally related pyrrolidinone-urea hybrids . Additionally, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques) can resolve the urea linkage, pyridinyl substituents, and stereochemistry of the pyrrolidin-3-yl moiety. Crystallographic data from analogous urea compounds (e.g., PDB IDs 4XNW, 4XNV) provide reference frameworks for validating binding conformations .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound?

Kinase inhibition assays using recombinant enzymes (e.g., TRKA kinase) are standard. Competitive binding assays with ATP analogs or fluorescence-based phosphorylation assays (e.g., ADP-Glo™) can quantify IC50 values. For example, structurally similar TRKA inhibitors were evaluated using enzymatic activity measurements and cellular proliferation assays in cancer cell lines . Dose-response studies (0.1–10 µM) with controls like MRS2500 or BPTU (known antagonists) help contextualize potency .

Q. How can computational modeling predict the binding affinity of this urea derivative to target proteins?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) into crystal structures of target proteins (e.g., PDB: 4XNW) can simulate ligand-receptor interactions. Free energy perturbation (FEP) or molecular dynamics (MD) simulations assess binding stability and key residues (e.g., hydrogen bonds between urea carbonyl and kinase active sites). For allosteric antagonists like BPTU, computational studies have mapped hydrophobic pockets and π-π stacking interactions with pyridinyl groups, which may guide optimization of this compound .

Q. How should researchers address contradictions in reported biological activity data for urea-based kinase inhibitors?

Discrepancies in inhibitory potency (e.g., varying IC50 across studies) may arise from assay conditions (e.g., ATP concentration, pH) or cellular context. To resolve these:

  • Standardize assay protocols (e.g., fixed ATP levels).
  • Validate target engagement using orthogonal methods (e.g., SPR, ITC).
  • Cross-reference structural data (e.g., co-crystallization) to confirm binding modes .

Q. What strategies improve the solubility and bioavailability of pyrrolidinone-urea derivatives?

Structural modifications such as:

  • Introducing hydrophilic groups (e.g., morpholinoethoxy, pyridinyl) to enhance aqueous solubility.
  • Prodrug approaches (e.g., esterification of hydroxyl groups).
  • Nanoformulation using siliceous mesocellular foam (MCF) carriers, as demonstrated for pyridinyl-urea functionalized materials .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

  • HPLC/UV-MS : Quantifies impurities and validates >95% purity.
  • Elemental Analysis : Confirms C, H, N, O composition.
  • Thermogravimetric Analysis (TGA) : Assesses stability under storage conditions (e.g., -20°C) .

Q. How can researchers mitigate synthetic challenges in pyrrolidin-3-yl scaffold formation?

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis for 3S,4R configurations .
  • Cyclization Optimization : Microwave-assisted synthesis reduces reaction times for 5-oxo-pyrrolidine formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.